molecular formula C11H10N2O B13893592 1-Prop-2-enyl-1,5-naphthyridin-2-one

1-Prop-2-enyl-1,5-naphthyridin-2-one

Cat. No.: B13893592
M. Wt: 186.21 g/mol
InChI Key: VNMJGNAVGXNFSA-UHFFFAOYSA-N
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Description

1-Prop-2-enyl-1,5-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family. These compounds are characterized by their bicyclic structure, which includes two fused pyridine rings. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-Prop-2-enyl-1,5-naphthyridin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the naphthyridine ring system. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-Prop-2-enyl-1,5-naphthyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using catalysts like palladium or nickel.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of naphthyridine oxides, while reduction can yield naphthyridine derivatives with altered functional groups.

Scientific Research Applications

1-Prop-2-enyl-1,5-naphthyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Prop-2-enyl-1,5-naphthyridin-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-Prop-2-enyl-1,5-naphthyridin-2-one can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-prop-2-enyl-1,5-naphthyridin-2-one

InChI

InChI=1S/C11H10N2O/c1-2-8-13-10-4-3-7-12-9(10)5-6-11(13)14/h2-7H,1,8H2

InChI Key

VNMJGNAVGXNFSA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=CC1=O)N=CC=C2

Origin of Product

United States

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